N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the fluorophenyl group, and the formation of the oxazole ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic nitrogen atom, the fluorophenyl group would introduce an element of aromaticity and electronegativity due to the presence of fluorine, and the oxazole ring would introduce more heteroatoms into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the fluorophenyl group, and the oxazole ring. Each of these groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s electronegativity and potentially influence its solubility .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives involving 2-fluorophenylpiperazine structures and evaluated their antimicrobial properties. Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent activity against various bacterial strains, including gram-negative and gram-positive bacteria, as well as fungal strains like C. albicans. The study highlights the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Antiviral and Antimicrobial Activities
Another study by Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, assessing their antiviral and antimicrobial activities. The results revealed that certain derivatives exhibited promising antiviral activities along with potent antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Reddy et al., 2013).
Serotonin Antagonist Properties
Research into analogues of serotonin antagonists has also been conducted. For example, Raghupathi et al. (1991) studied the structure-affinity relationship of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine derivatives, aiming to improve selectivity for 5-HT1A serotonin receptors. The findings showed that specific derivatives retain high affinity for 5-HT1A sites with significant selectivity, suggesting potential applications in treating disorders related to serotonin dysregulation (Raghupathi et al., 1991).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds to study their luminescent properties and photo-induced electron transfer mechanisms. The research provides insights into the design of new fluorescent probes for bioimaging and sensing applications (Gan et al., 2003).
Development of Novel Antidepressants
Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, in humans, providing crucial information on its metabolic pathways. This research supports the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCWUDZXHTOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.